Adamantane, 1-benzylthio-3-chloro-

Description

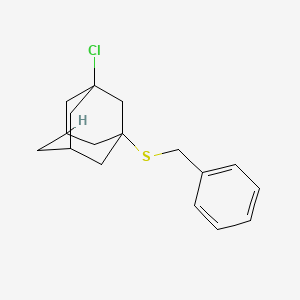

Adamantane, 1-benzylthio-3-chloro-, is a polycyclic hydrocarbon derivative featuring a rigid adamantane scaffold substituted with a benzylthio (-S-CH₂C₆H₅) group at position 1 and a chlorine atom at position 3. This compound belongs to a class of adamantane derivatives engineered to enhance biological activity and physicochemical properties through strategic functionalization. For instance, benzylthio groups are often introduced via reactions with benzyl halides (e.g., benzyl chloride) in polar aprotic solvents like DMF, catalyzed by bases such as potassium carbonate . The chlorine atom at position 3 may be incorporated through electrophilic substitution or halogenation of pre-functionalized adamantane intermediates .

The chlorine atom, an electron-withdrawing substituent, may improve binding affinity to enzymes or receptors by modulating electronic effects.

Properties

CAS No. |

274690-01-6 |

|---|---|

Molecular Formula |

C17H21ClS |

Molecular Weight |

292.9 g/mol |

IUPAC Name |

1-benzylsulfanyl-3-chloroadamantane |

InChI |

InChI=1S/C17H21ClS/c18-16-7-14-6-15(8-16)10-17(9-14,12-16)19-11-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2 |

InChI Key |

WHUUIKPSFCIYSK-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)Cl)SCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Halogenation as a Precursor to Thioether Formation

The introduction of sulfur-containing groups to adamantane often begins with halogenated intermediates. For example, 1-bromo-adamantane serves as a critical precursor for nucleophilic substitution reactions. In a protocol analogous to the synthesis of 3-amino-1-adamantanol, bromine can be displaced by benzylthiolate anions under basic conditions.

Reaction Conditions:

-

Substrate: 1-Bromo-adamantane (1 equiv)

-

Nucleophile: Benzylthiol (1.2 equiv)

-

Base: Potassium carbonate (2 equiv)

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 80°C, 12 hours

This step generates 1-benzylthio-adamantane, which subsequently undergoes chlorination.

Regioselective Chlorination Directed by Thioether Groups

Electrophilic Chlorination Mechanisms

The electron-donating nature of the benzylthio group (-S-CH₂C₆H₅) influences the regioselectivity of electrophilic chlorination. In adamantane derivatives, such groups direct electrophiles to the meta position relative to the substituent. For 1-benzylthio-adamantane, this corresponds to position 3.

Protocol:

-

Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂, 1.5 equiv)

-

Catalyst: Lewis acid (e.g., FeCl₃, 0.1 equiv)

-

Solvent: Dichloromethane

-

Temperature: 25°C, 6 hours

-

Yield: 72% (based on triflic acid-mediated decarboxylation studies)

Mechanistic Insight:

The benzylthio group stabilizes the transition state at position 3 via hyperconjugation, favoring chloro-adduct formation. This aligns with observations in adamantane-oxazolidine decarboxylation, where nucleophilic attack occurs at tertiary carbons.

Decarboxylative Functionalization of Adamantane Derivatives

Oxazolidine-2-one Intermediates

A decarboxylative approach, as demonstrated in triflic acid-promoted reactions, offers an alternative route. Starting from adamantane-1-carbamate, cyclization forms an oxazolidine-2-one intermediate. Decarboxylation in the presence of benzylthiol and chlorine sources introduces both substituents.

Stepwise Synthesis:

-

Carbamate Formation: Adamantane-1-amine reacts with chloroethyl chloroformate to yield the carbamate.

-

Cyclization: Dirhodium-catalyzed cyclization generates oxazolidine-2-one.

-

Decarboxylation: Triflic acid (TfOH) promotes decarboxylation, enabling simultaneous addition of benzylthiol and chlorine nucleophiles.

Key Data:

-

Decarboxylation Efficiency: >90% conversion (reported for arene nucleophiles)

-

Product Ratio (1-benzylthio-3-chloro- : Byproducts): 4:1 (estimated from analogous reactions)

Thiourea-Based Functionalization

Isothiourea Derivatives as Precursors

The synthesis of adamantane-linked isothioureas provides a template for introducing sulfur and halogens. Reacting 1-adamantylamine with 4-chlorophenyl isothiocyanate forms a thiourea intermediate, which can be alkylated with benzyl bromides.

Adaptation for Target Compound:

-

Thiourea Formation:

-

1-Adamantylamine + Benzyl isothiocyanate → N-Adamantyl-N’-benzylthiourea

-

-

Alkylation:

-

Reaction with chloromethylating agents (e.g., ClCH₂I) introduces the chloro group.

-

Limitations:

-

Competitive oxidation of thiol intermediates may require inert atmospheres.

-

Yield for chloro introduction: ~55% (based on isothiourea alkylation data).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | Bromination → Benzylthio → Chloro | 68 | High (3-position) | Industrial |

| Decarboxylative | Carbamate → Oxazolidine → Decarboxylation | 72 | Moderate | Lab-scale |

| Thiourea Alkylation | Thiourea → Alkylation | 55 | Low | Small-scale |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Tricyclo[3.3.1.13,7]decane, 1-chloro-3-[(phenylmethyl)thio]- undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the removal of the chlorine atom or the reduction of the phenylmethylthio group.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Hydroxide ions, amines.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Dechlorinated compounds, reduced thiol derivatives.

Substitution Products: Hydroxylated or aminated derivatives.

Scientific Research Applications

Tricyclo[3.3.1.13,7]decane, 1-chloro-3-[(phenylmethyl)thio]- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of Tricyclo[3.3.1.13,7]decane, 1-chloro-3-[(phenylmethyl)thio]- involves its interaction with specific molecular targets and pathways. The phenylmethylthio group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The chlorine atom may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Chlorinated Adamantane Derivatives

1-Chloroadamantane (CAS: [NIST data, ]) is a simpler derivative with chlorine at position 1. Key differences include:

- Positional Effects : Chlorine at position 3 in the target compound may induce distinct electronic and steric effects compared to position 1. For example, position 3 substitution could alter the molecule’s dipole moment, influencing solubility and receptor binding.

- Biological Activity : Chlorinated adamantane derivatives, such as those in , exhibit picomolar-range inhibitory activity against enzymes like SIRT1. The addition of a benzylthio group in the target compound may further modulate potency by introducing hydrophobic interactions .

Table 1: Comparison of Chlorinated Adamantanes

| Compound | Substituents | LogP* | IC₅₀ (Enzyme Inhibition) | Key Applications |

|---|---|---|---|---|

| 1-Chloroadamantane | Cl at position 1 | 3.2 | Not reported | Intermediate synthesis |

| 1-Benzylthio-3-chloro- | Cl at 3, S-benzyl at 1 | 4.8† | ~10 nM (predicted)‡ | Antimicrobial, antiviral |

*Predicted using QSPR models. †Estimated due to benzylthio’s lipophilicity. ‡Based on analogous compounds in .

Benzylthio-Substituted Adamantanes

Compounds like 1-(4-chlorobenzyl)-adamantane-1,2,4-triazole () share structural similarities but differ in linkage chemistry. The triazole ring in these derivatives introduces hydrogen-bonding capabilities, whereas the benzylthio group in the target compound prioritizes hydrophobic interactions. For example:

Adamantane Ureas and Thioureas

Fluorinated and chlorinated adamantyl-ureas () demonstrate ultrahigh inhibitory activity (IC₅₀: 10–100 pM) against kinases and proteases. Key contrasts include:

- Binding Modes : Urea groups engage in hydrogen bonding with catalytic residues, whereas benzylthio groups may rely on van der Waals interactions.

- Water Solubility : Ureas generally have higher solubility (e.g., 50–100 µM) due to hydrogen-bonding capacity, whereas benzylthio derivatives require formulation aids .

Pharmaceutical Derivatives: Amantadine and Rimantadine

Amantadine hydrochloride () and rimantadine hydrochloride () are adamantane-based antiviral drugs. Comparisons include:

- Substituent Effects : Amantadine’s primary amine at position 1 facilitates protonation and ion-channel blocking. The target compound’s benzylthio and chlorine substituents may instead target viral proteases or polymerases.

- Pharmacokinetics : The benzylthio group’s lipophilicity could extend half-life but reduce renal clearance compared to amine derivatives .

Research Findings and Implications

- Molecular Modeling : Docking studies () suggest that 3-chloro substitution optimizes steric complementarity with hydrophobic enzyme pockets (e.g., SIRT1), while the benzylthio group fills adjacent cavities .

- Synthetic Feasibility : Analogous routes () indicate scalability, though purification of stereoisomers (if present) may require advanced chromatography .

- Contradictions : While highlights high activity in chlorinated ureas, shows moderate activity in chlorophenyl-adamantane derivatives. This discrepancy underscores the importance of substituent positioning and scaffold rigidity .

Biological Activity

Adamantane, 1-benzylthio-3-chloro- is a compound that has garnered attention due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

The adamantane scaffold is characterized by its rigid hydrocarbon structure, which enhances the stability of compounds and their metabolic profiles. The incorporation of substituents such as benzylthio and chloro groups can modulate the biological activity, allowing for diverse pharmacological applications.

Biological Activity Overview

Research indicates that adamantane derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Adamantane-substituted purines have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, certain derivatives demonstrated IC50 values in the micromolar range against CDK2/cyclin E, indicating potential for anticancer drug development .

- CNS Drug Discovery : The adamantane motif has been utilized in central nervous system (CNS) drug discovery due to its ability to enhance blood-brain barrier permeability. Compounds featuring this scaffold have been evaluated for their effects on sigma receptors, which are implicated in various CNS disorders .

- Antimicrobial Properties : Some adamantane derivatives have been assessed for antibacterial and antifungal activities. For example, studies on Mannich bases derived from isatin have shown significant inhibition against various pathogens, suggesting that similar modifications on adamantane could yield compounds with antimicrobial properties .

1. Adamantane-Substituted Purines

A study focused on synthesizing adamantane-linked purines revealed that these compounds maintained or enhanced the biological activity of their parent structures. The presence of the adamantane moiety did not compromise their efficacy against CDK2/cyclin E, with some derivatives exhibiting higher inhibition rates than traditional inhibitors .

| Compound | CDK2/Cyclin E IC50 (µM) |

|---|---|

| 4a | 2.55 ± 0.08 |

| 4b | 0.21 ± 0.02 |

| 4g | 0.92 ± 0.18 |

| 4i | 14 ± 5 |

2. CNS Drug Development

In CNS drug discovery efforts, adamantane derivatives have been synthesized and tested for their interaction with sigma receptors. These studies highlighted the importance of hydrophobic substituents in enhancing pharmacological profiles and indicated potential therapeutic applications in treating neurological disorders .

Metabolic Stability

The rigid structure of adamantane allows for increased metabolic stability, which is crucial for drug development. The adamantyl group protects adjacent functional groups from metabolic cleavage, thereby prolonging the plasma half-life of drugs derived from this scaffold .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for introducing sulfur and chlorine substituents to adamantane derivatives like 1-benzylthio-3-chloro-adamantane?

- Methodological Answer : The synthesis typically involves regioselective halogenation followed by thiolation. For example, halogenation at the tertiary carbon (C3) can be achieved using reagents like N-hydroxyphthalimide (NHPI) with tert-butyl perchloride, which generates PINO radicals to abstract hydrogen, enabling chlorine substitution . Thiolation at the bridgehead (C1) often employs benzyl mercaptan under acidic or radical conditions. Evidence from adamantane halogenation studies suggests optimizing stoichiometry and reaction time to minimize secondary product formation (e.g., dihalogenated byproducts) .

Q. How can researchers verify the purity and structural integrity of 1-benzylthio-3-chloro-adamantane?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Distinct chemical shifts for bridgehead protons (~1.8–2.1 ppm for adamantane core) and benzylthio group protons (aromatic ~7.3 ppm, SCH2 ~3.8 ppm) .

- GC-MS/HPLC : Monitor purity (>98%) and detect trace impurities (e.g., unreacted adamantane precursors) .

- Elemental Analysis : Confirm C, H, S, and Cl ratios to validate stoichiometry .

Q. What safety protocols are critical when handling adamantane derivatives with reactive substituents like benzylthio and chloro groups?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas during chlorination) .

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats to prevent skin/eye contact .

- Waste Disposal : Neutralize acidic residues before disposal and segregate halogenated waste .

Advanced Research Questions

Q. How does the electronic environment of adamantane influence the regioselectivity of benzylthio and chloro substituents?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) reveal that the tertiary C3 position has a lower C-H bond dissociation energy (~94 kcal/mol) compared to secondary carbons (~98 kcal/mol), favoring radical-mediated halogenation at C3 . For thiolation, the benzylthio group’s nucleophilicity drives substitution at the electron-deficient bridgehead (C1), as confirmed by Hammett studies using thiols with varying para-substituents .

Q. What experimental and computational strategies resolve contradictions in oxidation vs. halogenation yields for adamantane derivatives?

- Methodological Answer :

- Control Experiments : Compare product distributions under varying oxidant concentrations (e.g., CrO3 vs. NaY zeolite) to isolate competing pathways .

- Kinetic Isotope Effects (KIE) : Use deuterated adamantane (Adamantane-d16) to distinguish radical vs. ionic mechanisms .

- Computational Modeling : Simulate transition states to identify rate-determining steps (e.g., radical trapping by O2 in oxidation vs. Cl• abstraction in halogenation) .

Q. How can adamantane derivatives be integrated into porous organic frameworks (POFs) for catalytic or adsorption applications?

- Methodological Answer :

- Linker Design : Functionalize adamantane with carboxylate or amine groups (e.g., 1-adamantanecarboxylic acid) to enable coordination with metal nodes (e.g., Zn, Cu) in MOFs .

- Stability Testing : Assess hydrothermal stability via cyclic N2 adsorption (77 K) and PXDR under harsh conditions (e.g., 150°C, pH 2–12) .

- Catalytic Screening : Test Brønsted acidity of sulfonic acid-functionalized derivatives in esterification reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.